molecular formula C49H55ClF2N8O6 B14905359 Ledipasvir hydrochloride

Ledipasvir hydrochloride

Cat. No.: B14905359
M. Wt: 925.5 g/mol
InChI Key: DDPFJRIMZUVTQU-NDANSHMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ledipasvir hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent couplingThe final steps involve the coupling of these intermediates under specific reaction conditions to form this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the formation of impurities and ensure the stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Ledipasvir hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions may yield various substituted analogs of this compound .

Scientific Research Applications

Ledipasvir hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its high barrier to resistance and its effectiveness against multiple HCV genotypes. Its combination with sofosbuvir (marketed as Harvoni) has revolutionized the treatment of HCV by providing a highly effective, well-tolerated, and short-duration therapy .

Properties

Molecular Formula

C49H55ClF2N8O6

Molecular Weight

925.5 g/mol

IUPAC Name

methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C49H54F2N8O6.ClH/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1H/t29-,30+,38-,39-,40-,41-;/m0./s1

InChI Key

DDPFJRIMZUVTQU-NDANSHMASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl

Canonical SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl

Origin of Product

United States

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